3-Propylphenol 3-Propylphenol
Brand Name: Vulcanchem
CAS No.: 621-27-2
VCID: VC1712923
InChI: InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3
SMILES: CCCC1=CC(=CC=C1)O
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

3-Propylphenol

CAS No.: 621-27-2

Cat. No.: VC1712923

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

3-Propylphenol - 621-27-2

Specification

CAS No. 621-27-2
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 3-propylphenol
Standard InChI InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3
Standard InChI Key MPWGZBWDLMDIHO-UHFFFAOYSA-N
SMILES CCCC1=CC(=CC=C1)O
Canonical SMILES CCCC1=CC(=CC=C1)O
Boiling Point 228.0 °C
Melting Point 26.0 °C

Introduction

Chemical Identity and Structure

3-Propylphenol, also known as m-propylphenol, consists of a hydroxyl group attached to a benzene ring with a propyl chain at the meta position (position 3) relative to the hydroxyl group . Its molecular formula is C₉H₁₂O, with a molecular weight of 136.191 g/mol . The compound exists as a colorless to light yellow liquid at room temperature with a distinctive phenolic odor.

The chemical structure features:

  • A benzene ring with a hydroxyl (-OH) group

  • A propyl (-CH₂CH₂CH₃) chain at the meta position

  • An exact mass of 136.088821

The compound is known by several synonyms in scientific literature:

  • 3-n-Propylphenol

  • m-Propylphenol

  • Phenol, 3-propyl-

  • META-PROPYLPHENOL

  • m-n-Propylphenol

Synthesis Methods

Grignard Reaction Method

A practical and efficient synthesis pathway for 3-propylphenol involves a Grignard reaction followed by catalytic hydrogenation, as reported in the scientific literature . This method is particularly suitable for kilogram-scale preparation of the compound.

The synthesis proceeds through the following steps:

Critical factors for successful large-scale synthesis include:

  • Selection of appropriate solvent mixture

  • Careful control of temperature range during the Grignard reaction

  • Proper catalytic conditions for the hydrogenation step

This method is particularly valuable for preparing 3-propylphenol as a component in tsetse fly attractant blends, highlighting its practical applications in pest management solutions.

Hazard Classification and Toxicology

GHS Classification

According to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS), 3-propylphenol carries several hazard classifications that are important for safe handling and regulatory compliance .

Table 2: GHS Hazard Classification of 3-Propylphenol

Hazard ClassHazard CategoryHazard StatementPercentage of NotificationsReference
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed94.1%
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin57.4%
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled36.8%
Skin CorrosionCategory 1CH314: Causes severe skin burns and eye damage63.2%
Serious Eye DamageCategory 1H318: Causes serious eye damage38.2%
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction36.8%
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation57.4%

Toxicological Profile

The toxicological characteristics of 3-propylphenol indicate moderate acute toxicity through various exposure routes:

  • Oral Toxicity: Studies with structurally related chemicals show LD₅₀ values in the range of 300-2000 mg/kg body weight/day, placing it in the moderate toxicity category .

  • Dermal Toxicity: Limited data are available, but guideline studies with 3-propylphenol indicate LD₅₀ values >2000 mg/kg body weight, suggesting relatively lower dermal toxicity compared to oral exposure .

  • Inhalation Toxicity: The LC₅₀ value (aerosol) for 3-propylphenol is between 1.08-4.98 mg/L, indicating moderate acute inhalation toxicity .

  • Corrosivity and Irritation: The compound is classified as corrosive to skin (Category 1C) and can cause serious eye damage, requiring appropriate protective measures during handling .

Toxicokinetics

Based on its physicochemical properties, 3-propylphenol demonstrates the following toxicokinetic behavior:

  • The moderate water solubility and partition coefficient (log Kow = 3.01) suggest that passive diffusion across the gastrointestinal tract and dermal absorption are possible routes of entry into the body .

  • Respiratory absorption may also occur, though to a lesser extent .

  • Studies with structurally related compounds (such as 4-tert-butylphenol) indicate that alkylphenols are primarily eliminated through urinary excretion, with a smaller fraction excreted via feces .

Applications and Uses

3-Propylphenol has several documented applications across different industries:

Pest Management

The compound serves as a component in tsetse fly attractant blends, contributing to vector control strategies for trypanosomiasis management in affected regions . Its effectiveness as an attractant makes it valuable in trapping systems designed to monitor and control tsetse fly populations.

Chemical Industry

Based on its classification in the fragrance chemical class, 3-propylphenol may be used in:

  • Fragrance formulations

  • Personal care products

  • Household products

Research Applications

The compound serves as:

  • A research chemical for studying structure-activity relationships of alkylphenols

  • A precursor in organic synthesis

  • A reference standard in analytical chemistry

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